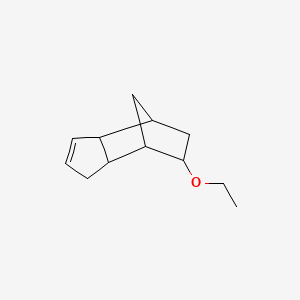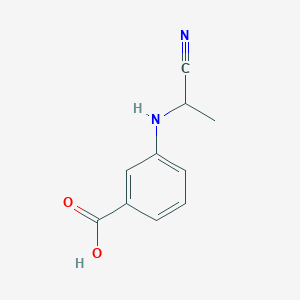![molecular formula C52H88N2O39 B13799194 alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)
alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyr” is a complex carbohydrate compound that belongs to the class of glycosides. Glycosides are molecules in which a sugar is bound to a non-carbohydrate moiety, typically through a glycosidic bond. This particular compound is characterized by its multiple sugar units and specific functional groups, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise reaction conditions. Typically, the process begins with the protection of hydroxyl groups on the sugar units to prevent unwanted reactions. This is followed by glycosylation reactions to link the sugar units together. The acetylamino group is introduced through acetylation reactions, and the final deprotection steps yield the desired compound.
Industrial Production Methods
Industrial production of such complex carbohydrates often involves enzymatic synthesis, where specific enzymes catalyze the formation of glycosidic bonds. This method is preferred due to its high specificity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: Functional groups can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a model for studying glycosidic bond formation and cleavage. It also serves as a precursor for synthesizing other complex carbohydrates.
Biology
In biology, it is used to study carbohydrate metabolism and the role of glycosides in cellular processes. It is also employed in the development of carbohydrate-based drugs.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities. It is also used in drug delivery systems due to its biocompatibility.
Industry
In the industrial sector, it is used in the production of bio-based materials and as a stabilizer in food and cosmetic products.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The glycosidic bonds are cleaved by glycosidases, releasing the sugar units that participate in various biochemical pathways. The acetylamino group may also play a role in modulating the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lactose: A disaccharide composed of glucose and galactose.
Sucrose: A disaccharide composed of glucose and fructose.
Cellobiose: A disaccharide composed of two glucose units.
Uniqueness
The uniqueness of “D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1®4)-O-[b-D-galactopyranosyl-(1®3)]-O-2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl-(1®3)-O-b-D-galactopyranosyl-(1®4)-O-[6-deoxy-a-L-galactopyr” lies in its complex structure and specific functional groups, which confer unique chemical and biological properties. Unlike simpler disaccharides, this compound’s multiple sugar units and functional groups allow for diverse interactions and applications.
Eigenschaften
Molekularformel |
C52H88N2O39 |
|---|---|
Molekulargewicht |
1365.2 g/mol |
IUPAC-Name |
N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-2-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C52H88N2O39/c1-11-23(63)28(68)33(73)48(79-11)88-39-19(9-59)85-47(22(54-14(4)62)42(39)91-50-35(75)30(70)25(65)15(5-55)82-50)93-44-27(67)17(7-57)84-52(37(44)77)89-40-20(10-60)86-46(21(53-13(3)61)41(40)90-49-34(74)29(69)24(64)12(2)80-49)92-43-26(66)16(6-56)83-51(36(43)76)87-38-18(8-58)81-45(78)32(72)31(38)71/h11-12,15-52,55-60,63-78H,5-10H2,1-4H3,(H,53,61)(H,54,62)/t11-,12-,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25-,26-,27-,28+,29+,30-,31+,32+,33-,34-,35+,36+,37+,38+,39+,40+,41+,42+,43-,44-,45?,46-,47-,48-,49-,50-,51-,52-/m0/s1 |
InChI-Schlüssel |
HJMBQVKZIAVXPZ-OMAMDIHNSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O[C@H]4[C@H]([C@H](O[C@H]([C@@H]4O)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O[C@H]6[C@H]([C@@H]([C@@H]([C@@H](O6)C)O)O)O)NC(=O)C)O[C@H]7[C@H]([C@H](O[C@H]([C@@H]7O)O[C@@H]8[C@H](OC([C@@H]([C@H]8O)O)O)CO)CO)O)CO)CO)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)OC4C(C(OC(C4O)OC5C(OC(C(C5OC6C(C(C(C(O6)C)O)O)O)NC(=O)C)OC7C(C(OC(C7O)OC8C(OC(C(C8O)O)O)CO)CO)O)CO)CO)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


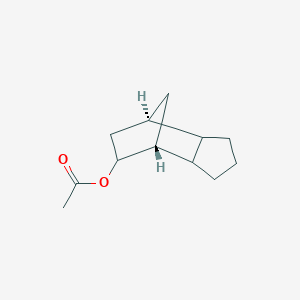

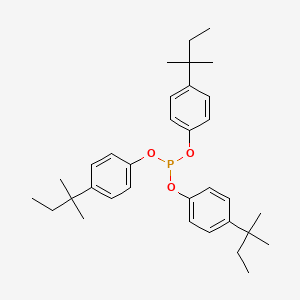
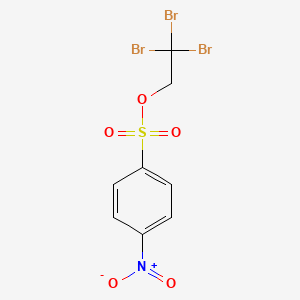
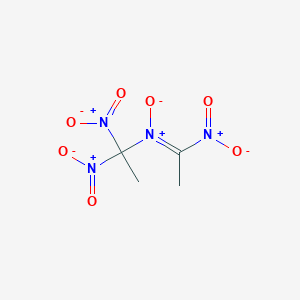
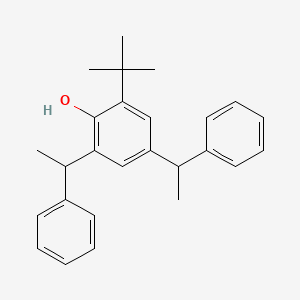


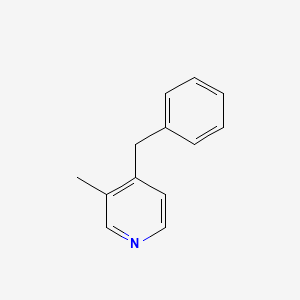
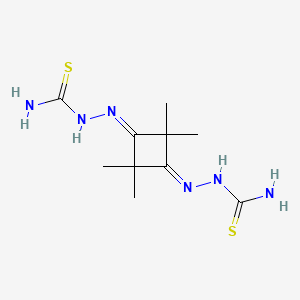
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
